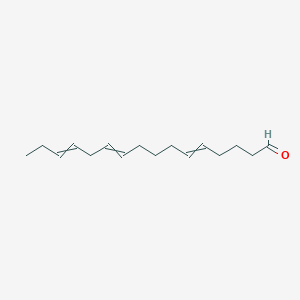![molecular formula C15H18OS2 B12621657 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-42-6](/img/structure/B12621657.png)
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with a suitable dithiolane precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl ring.
科学的研究の応用
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
作用機序
The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions, facilitating electron transfer processes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .
類似化合物との比較
Similar Compounds
2-[(4-Methoxyphenyl)ethynyl]benzaldehyde: Shares the methoxyphenyl and ethynyl groups but lacks the dithiolane ring.
4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a pyridine ring instead of the dithiolane ring.
2-[(4-Methoxyphenyl)ethynyl]thiophene: Features a thiophene ring in place of the dithiolane ring
Uniqueness
The presence of the dithiolane ring in 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane distinguishes it from other similar compounds. This ring structure imparts unique redox properties and enhances its ability to coordinate with metal ions, making it particularly valuable in catalysis and coordination chemistry.
特性
CAS番号 |
920979-42-6 |
|---|---|
分子式 |
C15H18OS2 |
分子量 |
278.4 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C15H18OS2/c1-3-9-15(17-11-12-18-15)10-8-13-4-6-14(16-2)7-5-13/h4-7H,3,9,11-12H2,1-2H3 |
InChIキー |
ULBUNZZUONWKPU-UHFFFAOYSA-N |
正規SMILES |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



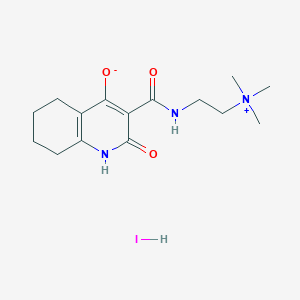

![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
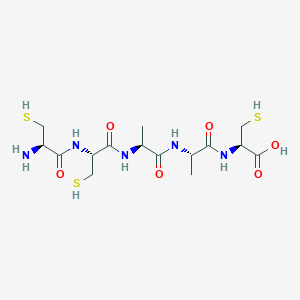
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)
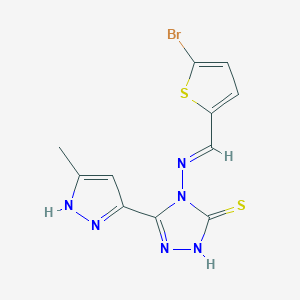
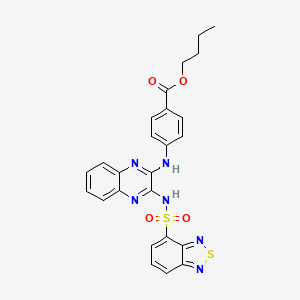
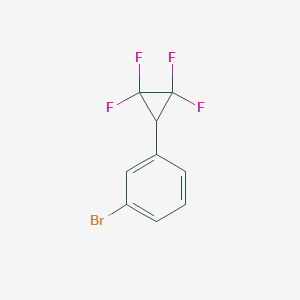
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
